PRMT1 Inhibition in Biochemical Assays
iPRMT1 inhibits PRMT1 enzymatic activity with an IC50 of 270 nM in a biochemical assay [1]. This value represents a significant improvement in potency compared to the early-generation PRMT1 inhibitor furamidine, which has a reported IC50 of 9.4 μM (9,400 nM) under similar assay conditions [2]. While iPRMT1 is less potent than the pan-type I PRMT inhibitor GSK3368715 (IC50 3.1 nM for PRMT1) [3], iPRMT1's value proposition lies in its superior selectivity for PRMT1 over other type I PRMTs, as detailed in the original characterization study [1].
| Evidence Dimension | PRMT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 270 nM |
| Comparator Or Baseline | Furamidine: 9.4 μM (9,400 nM); GSK3368715: 3.1 nM |
| Quantified Difference | ~35-fold more potent than furamidine; ~87-fold less potent than GSK3368715 |
| Conditions | Biochemical methyltransferase assay |
Why This Matters
Procurement of iPRMT1 over furamidine ensures a significantly more potent tool for PRMT1 inhibition, while choosing iPRMT1 over GSK3368715 avoids the confounding effects of potent pan-type I PRMT inhibition.
- [1] Li WJ, et al. Targeting PRMT1-mediated SRSF1 methylation to suppress oncogenic exon inclusion events and breast tumorigenesis. Cell Rep. 2023;42(11):113385. View Source
- [2] Yan L, et al. Diamidine compounds for selective inhibition of protein arginine methyltransferase 1. J Med Chem. 2014;57(6):2611-22. View Source
- [3] GSK3368715 hydrochloride Datasheet. Adooq Bioscience. Catalog No. A26655. View Source
